2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate: is a chemical compound with the molecular formula C11H19NO4. It is also known as 2-[(tert-Butoxycarbonyl)amino]ethyl methacrylate. This compound is commonly used in various chemical and industrial applications due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate typically involves the reaction of N-(tert-Butoxycarbonyl)ethanolamine with methacryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form polymers with pendant amine functionality.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to remove the butoxycarbonyl protecting group.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ester and amine groups.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.
Major Products:
Polymerization: The major product is a polymer with pendant amine groups.
Hydrolysis: The major product is the deprotected amine compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate is used as a monomer in the synthesis of polymers with specific functionalities. These polymers are used in various applications, including coatings, adhesives, and sealants .
Biology and Medicine: In biological research, this compound is used to create biocompatible polymers for drug delivery systems. The polymers can be designed to release drugs in a controlled manner, improving the efficacy and safety of treatments .
Industry: In the industrial sector, the compound is used in the production of specialty polymers and resins. These materials are used in the manufacture of high-performance coatings, adhesives, and other advanced materials .
Wirkmechanismus
The mechanism of action of 2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and hydrolysis. The compound can form polymers with pendant amine groups, which can interact with various molecular targets. The hydrolysis of the butoxycarbonyl group releases the free amine, which can participate in further chemical reactions .
Vergleich Mit ähnlichen Verbindungen
- 2-[(Methoxycarbonyl)amino]ethyl 2-methylprop-2-enoate
- 2-[(tert-Butoxycarbonyl)amino]ethyl acrylate
- 2-[(tert-Butoxycarbonyl)amino]ethyl methacrylate
Comparison: 2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate is unique due to its specific protecting group (butoxycarbonyl) and its methacrylate functionality. This combination allows for the formation of polymers with specific properties, making it valuable in applications requiring biocompatibility and controlled release .
Eigenschaften
CAS-Nummer |
137133-12-1 |
---|---|
Molekularformel |
C11H19NO4 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
2-(butoxycarbonylamino)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H19NO4/c1-4-5-7-16-11(14)12-6-8-15-10(13)9(2)3/h2,4-8H2,1,3H3,(H,12,14) |
InChI-Schlüssel |
DBGQSDWSSFWKGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)NCCOC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.